molecular formula C29H40O7S B8423418 4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid

4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid

Cat. No.: B8423418
M. Wt: 532.7 g/mol
InChI Key: MLDWEJZYGSSUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including hydroxyl, acetyl, and phenylthio groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid involves several key steps:

    Formation of the Phenylthio Intermediate: The initial step involves the reaction of 4-acetyl-3-hydroxy-2-propylphenol with a suitable thiol reagent under basic conditions to form the phenylthio intermediate.

    Etherification: The phenylthio intermediate is then reacted with 3-bromopropanol in the presence of a base to form the propoxy derivative.

    Hydroxyethylation: The propoxy derivative undergoes hydroxyethylation using ethylene oxide under acidic conditions to introduce the hydroxyethyl group.

    Final Coupling: The hydroxyethylated product is coupled with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The acetyl group can be reduced to form an alcohol.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylthio derivatives.

Scientific Research Applications

4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation and oxidative stress, leading to its potential therapeutic effects.

Comparison with Similar Compounds

4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid can be compared with similar compounds such as:

    4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxyacetic acid: Similar structure but lacks the butanoic acid moiety.

    3-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropyl]sulfanylbenzoic acid: Contains a sulfanyl group instead of a phenylthio group.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C29H40O7S

Molecular Weight

532.7 g/mol

IUPAC Name

4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid

InChI

InChI=1S/C29H40O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33)

InChI Key

MLDWEJZYGSSUCN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(C)O)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixed solution of 42.6 mg of (+)-4-[3-(3-chloropropoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid, 30.0 mg of (2-hydroxy-4-mercapto-3-propylphenyl) ethanone, 39.4 mg of potassium carbonate and 1 ml of dimethylformamide was stirred at room temperature for 4 hours. The reaction mixture was poured into ice water, acidified with 1N hydrochloric acid and extracted with ethyl acetate. After washed with water and saturated aqueous solution of sodium chloride, the organic layer was dried over anhydrous sodium sulfate and subjected to distillation off of the solvent under reduced pressure to afford residue. The residue was purified through silica gel column chromatography (methylene chloride: ethanol=20:1) and further through preparative thin layer chromatography (methylene chloride: methanol=1.5:1) to afford 16.1 mg of yellow oily water as the title compound (yield 25.4%). [α]D20 +13.3° (c=1.56, ethanol)
Name
(+)-4-[3-(3-chloropropoxy)-6-(1-hydroxyethyl)-2-propylphenoxy] butanoic acid
Quantity
42.6 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
39.4 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
16.1 mg
Type
solvent
Reaction Step Four
Yield
25.4%

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